Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a brominated aromatic ring and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps. One common method starts with the bromination of 4,5-dimethoxybenzyl alcohol to obtain 2-bromo-4,5-dimethoxybenzyl alcohol . This intermediate is then subjected to further reactions, including alkylation and cyclization, to form the quinoline core. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The brominated aromatic ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The pathways involved can include inhibition of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated aromatic compounds and quinoline derivatives, such as:
Uniqueness
What sets Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of a brominated aromatic ring and a quinoline core, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C23H28BrNO5 |
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Molecular Weight |
478.4g/mol |
IUPAC Name |
ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H28BrNO5/c1-7-30-22(27)19-12(2)25-15-10-23(3,4)11-16(26)21(15)20(19)13-8-17(28-5)18(29-6)9-14(13)24/h8-9,20,25H,7,10-11H2,1-6H3 |
InChI Key |
ZYDAYUVXKISOEX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)CC(C2)(C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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